![molecular formula C13H19NO2 B13575805 Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine](/img/structure/B13575805.png)
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a dimethylamine group attached to a phenyl ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
The synthesis of Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine typically involves the reaction of 3-(oxiran-2-ylmethoxy)benzaldehyde with dimethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction of the aldehyde group to an amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine can be compared with other similar compounds, such as:
1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: This compound also contains an oxirane ring and is used in the synthesis of various derivatives with potential biological activities.
N,N-dimethyl-2-(oxiran-2-ylmethoxy)benzylamine: Similar in structure, this compound is used in organic synthesis and research applications.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-[3-(oxiran-2-ylmethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C13H19NO2/c1-10(14(2)3)11-5-4-6-12(7-11)15-8-13-9-16-13/h4-7,10,13H,8-9H2,1-3H3 |
Clave InChI |
KZJLOPAOHHKABY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)OCC2CO2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclopropyl-4-methyl-5-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}-4H-1,2,4-triazole](/img/structure/B13575724.png)

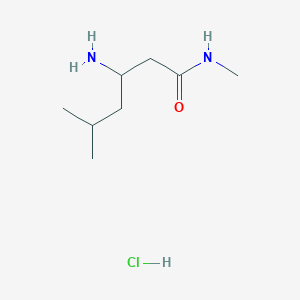
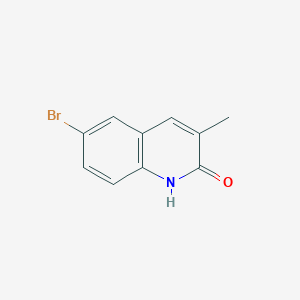


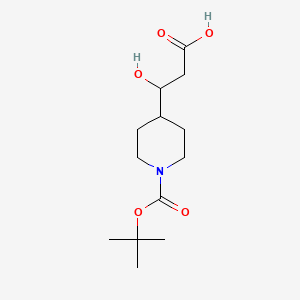
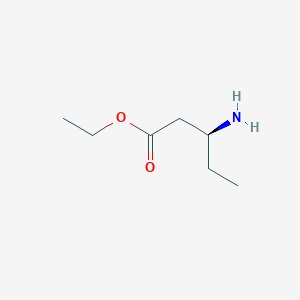
![Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate](/img/structure/B13575775.png)
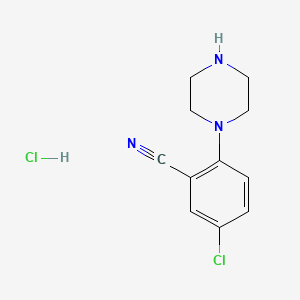
![N-(4-tert-butylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13575788.png)
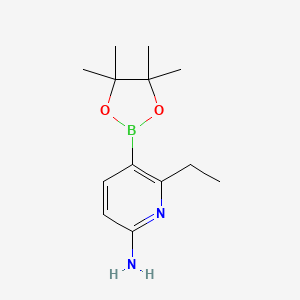
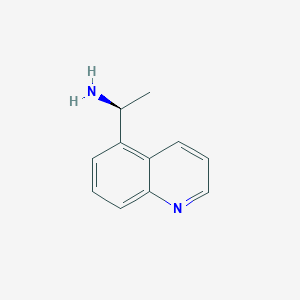
![3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575801.png)
